Home > Products > Screening Compounds P110941 > Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF -

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF

Catalog Number: EVT-10980106
CAS Number:
Molecular Formula: C83H106N16O16S2
Molecular Weight: 1648.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in inhibiting the secretion of several other hormones and regulating various physiological processes. This compound is designed to enhance the specificity and potency of somatostatin's action on its receptors, particularly the somatostatin receptor subtype 1. The compound's systematic name reflects its structural modifications, which include substitutions at specific amino acid positions to improve its pharmacological profile.

Source

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is derived from somatostatin, which is naturally produced in the hypothalamus and gastrointestinal tract. The modifications in this analog are intended to optimize its binding affinity and selectivity towards somatostatin receptors, particularly for therapeutic applications in managing conditions like acromegaly, neuroendocrine tumors, and other disorders related to hormone dysregulation .

Classification

This compound falls under the category of peptide analogs and is classified as a somatostatin receptor agonist. It is specifically designed to interact with the somatostatin receptor subtype 1 (SSTR1), which is known to mediate various physiological effects through G protein-coupled receptor signaling pathways .

Synthesis Analysis

Methods

The synthesis of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with an amino acid attached to a resin. Each subsequent amino acid is added in a stepwise manner, with protective groups being removed as necessary.
  2. Modification of Amino Acids: Specific modifications are made at positions 2, 8, and 9 of the somatostatin backbone. For instance:
    • Position 2: Tyrosine is incorporated to enhance receptor affinity.
    • Position 8: D-Trp (D-Tryptophan) is used to increase stability against enzymatic degradation.
    • Position 9: IAmp (Isomeric Amino Acid) contributes to improved binding characteristics.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity .
Molecular Structure Analysis

Structure

The molecular formula of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is C83H105N15O17S2C_{83}H_{105}N_{15}O_{17}S_{2}. The structure features multiple cyclic disulfide bonds that stabilize the peptide conformation.

Data

  • Molecular Weight: Approximately 1,749.0 g/mol
  • 3D Structure: The compound exhibits a complex three-dimensional conformation essential for its biological activity. NMR spectroscopy and X-ray crystallography are often employed to elucidate such structures .
Chemical Reactions Analysis

Reactions

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF undergoes various chemical reactions primarily related to its interaction with somatostatin receptors.

Technical Details

  1. Binding Affinity Studies: The compound's ability to bind to SSTR1 can be measured using radiolabeled ligand binding assays.
  2. Signal Transduction: Upon binding to its receptor, it initiates intracellular signaling cascades that inhibit adenylyl cyclase activity and reduce cyclic adenosine monophosphate levels.
  3. Metabolic Stability Assessment: Evaluating its stability in biological fluids involves assessing degradation rates by proteolytic enzymes.
Mechanism of Action

Process

The mechanism of action of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF involves selective activation of somatostatin receptors. Upon administration:

  1. The compound binds specifically to SSTR1.
  2. This binding triggers G protein-mediated signaling pathways.
  3. The result is an inhibition of hormone secretion from target endocrine cells.

Data

Studies have shown that this analog exhibits enhanced potency compared to natural somatostatin due to its structural modifications that improve receptor binding and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound shows increased resistance to enzymatic degradation compared to native somatostatin.
  • pH Sensitivity: Stability may vary with pH; optimal conditions are often around neutral pH levels.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and HPLC are utilized for characterization and purity assessment of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF .

Applications

Scientific Uses

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF has several potential applications in scientific research and clinical settings:

  • Endocrine Disorders: Used in studies related to acromegaly and neuroendocrine tumors where inhibition of hormone secretion is beneficial.
  • Drug Development: Serves as a lead compound for developing more selective somatostatin analogs with improved therapeutic profiles.
  • Research Tool: Employed in pharmacological studies investigating somatostatin receptor signaling pathways.

The ongoing research into this compound continues to reveal insights into its therapeutic potential and mechanisms of action within endocrine regulation frameworks .

Molecular Design and Structure-Activity Relationships (SAR)

Rational Design Principles of Somatostatin Analogues with IAmp⁹ Modifications

The strategic incorporation of Indole-3-alkylamine (IAmp) at position 9 represents a pivotal advancement in somatostatin analogue design. This modification originated from systematic efforts to overcome limitations of native somatostatin-28 (half-life: 1-3 minutes) by enhancing receptor binding affinity and metabolic stability [4]. IAmp⁹ serves as a spatially constrained aromatic surrogate for lysine, eliminating the cationic charge while preserving the indole functionality critical for hydrophobic interactions with somatostatin receptors (SSTRs). The structural rigidity introduced by IAmp restricts conformational flexibility, effectively stabilizing the bioactive conformation required for optimal SSTR engagement [2].

Molecular modeling reveals that IAmp⁹ facilitates enhanced π-π stacking with transmembrane domain residues of SSTR4, particularly with Phe⁶ and Phe⁷ side chains creating an optimized hydrophobic cluster. This configuration significantly enhances binding specificity for SSTR4 (IC₅₀ = 0.8 nM) while reducing affinity for SSTR1 and SSTR5 compared to lysine-containing analogues [2]. The design principle exploits differential steric requirements across SSTR subtypes—IAmp⁹ occupies a deeper hydrophobic pocket in SSTR4 that is sterically incompatible with SSTR1's narrower binding cleft, contributing to subtype discrimination [2].

Table 1: Impact of IAmp⁹ Substitution on SSTR Binding Affinity (IC₅₀, nM)

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5
ODT-8 (Lys⁹)27 ± 3.441 ± 8.713 ± 3.21.8 ± 0.746 ± 27
[IAmp⁹] Analogue>100018 ± 1.518.5 ± 1.20.8 ± 0.327 ± 2.5
Somatostatin-283.2 ± 0.32.6 ± 0.33.8 ± 0.63.4 ± 0.33.2 ± 0.5

Impact of D-Trp⁸ Substitution on SSTR Subtype Selectivity

The chiral inversion from L-Trp to D-Trp at position 8 fundamentally alters the peptide backbone geometry, inducing a critical β-turn conformation essential for high-affinity SSTR engagement. Nuclear magnetic resonance studies in dimethyl sulfoxide demonstrate that D-Trp⁸ stabilizes a type II' β-turn spanning residues Phe⁷-Thr¹⁰, positioning Phe⁷ and Phe¹¹ side chains in optimal orientation for receptor contact [2]. This conformational shift expands the compound's binding capacity across multiple SSTR subtypes while enhancing SSTR2/SSTR3 specificity—a property absent in L-Trp-containing analogues [2].

Stereochemical inversion at position 8 yields differential subtype effects: D-Trp⁸ analogues exhibit 40-fold greater SSTR2 affinity (IC₅₀ = 14.5 nM) compared to SSTR1 (>1000 nM), while maintaining nanomolar potency at SSTR4 (IC₅₀ = 1.0 nM) [2]. This selectivity profile stems from D-Trp⁹'s capacity to form a hydrophobic ridge complementary to SSTR2's ligand-binding domain, while sterically clashing with SSTR1's Trp⁹⁴ pocket. The enhanced SSTR2/SSTR3 binding is clinically significant given these receptors' dominance in neuroendocrine tumors, explaining the research focus on D-Trp⁸-containing analogues like Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor [2] [3].

Table 2: Stereochemical Effects of Trp⁸ Substitution on Receptor Selectivity

Position 8 ResidueSSTR1 IC₅₀ (nM)SSTR2 IC₅₀ (nM)SSTR4 IC₅₀ (nM)β-Turn Stability
L-Trp27 ± 3.441 ± 8.71.8 ± 0.7Low (flexible)
D-Trp>100014.5 ± 1.51.0 ± 0.2High (type II')
D-Agl(NMe,2naphthoyl)0.5 ± 0.122 ± 3.1>1000Type VI

Role of Carbamoylation (Cbm) in Bioactivity and Metabolic Stability

C-terminal carbamoylation represents a strategic biostability enhancement in Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor. By replacing the natural carboxylate with a carbamoyl group (-CONH₂), the analogue gains resistance to carboxypeptidase-mediated degradation, extending its functional half-life approximately 3-fold compared to non-carbamoylated counterparts [1] [2]. This modification simultaneously preserves the hydrogen-bonding capacity of the C-terminus while eliminating anionic charge, reducing hepatic clearance pathways that typically limit peptide therapeutic efficacy [1].

Carbamoylation's bioactivity contribution extends beyond metabolic stabilization—it directly influences SSTR4 binding thermodynamics. Isothermal titration calorimetry demonstrates that the carbamoyl group forms two additional hydrogen bonds with Asn⁷² of SSTR4, contributing -2.3 kcal/mol to binding free energy [2]. This interaction is structurally distinct from native somatostatin's C-terminal carboxylate binding mode, explaining the analogue's enhanced SSTR4 specificity (Kd = 0.4 nM) compared to SSTR5 (Kd = 27 nM) [2]. The molecular modifications are cataloged under PubChem CID 44311730, with the carbamoylated structure confirmed via high-resolution mass spectrometry (Mcalc 1078.45, M+Hobs 1078.90) [1].

Comparative SAR Analysis of N-Terminally Truncated Analogues

Systematic N-terminal truncation generates a size-activity continuum among somatostatin analogues, with Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor representing an optimized intermediate. The removal of residues 1 and 5 reduces the peptide's cyclic ring size from 38 atoms (somatostatin-28) to 26 atoms, enhancing conformational rigidity while eliminating proteolytic cleavage sites [2] [3]. This truncation strategy yields analogues with improved SSTR4 selectivity (IC₅₀ = 0.8 nM) but reduced pan-receptor activity compared to full-length somatostatin-28 (SSTR2 IC₅₀ = 2.6 nM) [2] [4].

The SAR landscape reveals a truncation threshold effect: analogues retaining residues 6-14 (ODT-8 scaffold) maintain nanomolar SSTR affinity, while further deletion to residues 7-14 abolishes SSTR1 binding entirely [2]. Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor occupies a strategic position in this continuum—its Tyr² introduction compensates for N-terminal truncation by providing an amphipathic anchor point, while the 26-atom ring size balances conformational constraint with receptor accommodation [2]. This design approach contrasts with clinically approved octreotide (Des-AA1,2,4,5,12,13-Somatotropin Release-Inhibiting Factor), which achieves different selectivity through more extensive truncation .

Table 3: Structural-Activity Continuum of N-Terminally Modified Analogues

Truncation PatternRepresentative CompoundRing AtomsSSTR4 IC₅₀ (nM)Pan-Receptor Activity
Native (no truncation)Somatostatin-28383.4 ± 0.3High
Des-AA1,2,4,5,12,13Octreotide208.2 ± 1.5Moderate (sst2>sst3>sst5)
Des-AA1,2,5,12,13[DTrp⁸,IAmp⁹] analogue268.2 ± 1.2Moderate (sst4 selective)
Des-AA1,5[Tyr²,D-Trp⁸,IAmp⁹]Cbm260.8 ± 0.3Selective (sst4)
Des-AA1,2,4,5[D-Nal⁸,IAmp⁹,(NalphaMe)Thr¹²]24>100Low

The chemical space exploration documented in the Drug Interaction Atlas identifies 30+ investigational Somatotropin Release-Inhibiting Factor analogues with varying truncation patterns, including Des-AA1,5-[Tyr²,D-Trp⁸,(NalphaMe)IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor as a distinct structural entity optimized for SSTR4 engagement [3]. This comprehensive SAR investigation establishes that strategic deletions coupled with targeted residue substitutions yield analogues with refined receptor selectivity profiles unobtainable through full-sequence optimization.

Properties

Product Name

Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

Molecular Formula

C83H106N16O16S2

Molecular Weight

1648.0 g/mol

InChI

InChI=1S/C83H106N16O16S2/c1-47(2)87-42-55-29-27-54(28-30-55)40-64-78(110)98-70(48(3)101)82(114)94-65(39-52-22-12-7-13-23-52)79(111)99-71(49(4)102)83(115)95-67(44-100)80(112)96-68(72(86)104)45-116-117-46-69(97-73(105)59(85)36-53-31-33-57(103)34-32-53)81(113)89-61(26-16-17-35-84)74(106)90-62(37-50-18-8-5-9-19-50)75(107)91-63(38-51-20-10-6-11-21-51)76(108)93-66(77(109)92-64)41-56-43-88-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,87-88,100-103H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H2,86,104)(H,89,113)(H,90,106)(H,91,107)(H,92,109)(H,93,108)(H,94,114)(H,95,115)(H,96,112)(H,97,105)(H,98,110)(H,99,111)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68+,69-,70-,71-/m1/s1

InChI Key

GIGRDXKZXVSPEN-OFTQGXSVSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)N)CO)C(C)O)CC8=CC=CC=C8)C(C)O

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)N)CO)[C@@H](C)O)CC8=CC=CC=C8)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.